molecular formula C25H19FN2O5S B15024751 2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3-ethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3-ethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15024751
M. Wt: 478.5 g/mol
InChI Key: NJQGUSVAEFRGCP-UHFFFAOYSA-N
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Description

This compound is a chromeno-pyrrole-dione derivative characterized by a complex polycyclic framework. Key structural features include:

  • Core structure: A chromeno[2,3-c]pyrrole-3,9-dione scaffold, which combines benzopyran and pyrrole moieties fused with a diketone system.
  • A 3-ethoxyphenyl group at position 1, which may enhance lipophilicity and influence receptor binding. A 7-fluoro substituent on the chromene ring, likely improving bioavailability and modulating electronic properties.

Properties

Molecular Formula

C25H19FN2O5S

Molecular Weight

478.5 g/mol

IUPAC Name

2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3-ethoxyphenyl)-7-fluoro-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H19FN2O5S/c1-4-32-16-7-5-6-14(10-16)20-19-21(30)17-11-15(26)8-9-18(17)33-22(19)24(31)28(20)25-27-12(2)23(34-25)13(3)29/h5-11,20H,4H2,1-3H3

InChI Key

NJQGUSVAEFRGCP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)C)C)OC5=C(C3=O)C=C(C=C5)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs identified in the evidence, focusing on substituent variations and their implications:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Structural Differences vs. Target Compound Potential Functional Implications
Target: 2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3-ethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 3-Ethoxyphenyl; 7-fluoro; 5-acetyl-4-methyl-thiazole N/A Optimized for electronic effects and metabolic stability
Analog 1: 2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-[4-(benzyloxy)-3-ethoxyphenyl]-6,7-dimethyl-... 4-Benzyloxy-3-ethoxyphenyl; 6,7-dimethyl Benzyloxy group (vs. H at C4); dimethyl at C6/C7 Increased steric bulk may reduce membrane permeability
Analog 2: 7-Fluoro-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-isopropylphenyl)-... 5-Isobutyl-1,3,4-thiadiazole; 4-isopropylphenyl Thiadiazole (vs. thiazole); isopropyl (vs. ethoxy) at C4 Altered heterocycle may affect binding affinity

Key Findings :

Heterocyclic Moieties: The target compound’s 1,3-thiazole group (electron-deficient due to the acetyl substituent) contrasts with Analog 2’s 1,3,4-thiadiazole, which has an additional nitrogen atom. This difference could alter hydrogen-bonding capacity and solubility .

Aromatic Substituents :

  • The 3-ethoxyphenyl group in the target compound lacks the steric hindrance of Analog 1’s 4-benzyloxy group, possibly improving target engagement kinetics .
  • Analog 2’s 4-isopropylphenyl substituent introduces greater hydrophobicity, which might enhance membrane penetration but reduce aqueous solubility .

Synthetic Considerations :

  • highlights heterocyclization methods for pyrrolo-thiazolo systems, suggesting that the target compound’s synthesis may involve similar steps (e.g., condensation of hydrazine derivatives with carbonyl compounds) .

Research Implications and Gaps

  • Electronic vs. Steric Effects : The principle of isovalency () implies that substituents with similar electron configurations but differing steric profiles (e.g., ethoxy vs. benzyloxy) may yield divergent biological activities despite comparable electronic properties .
  • Unanswered Questions: No direct biological data (e.g., IC₅₀ values) are provided in the evidence, limiting mechanistic conclusions. Further studies on enzyme inhibition or cytotoxicity are needed.

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